2-Methoxy-3-nitropyridin-4-ol CAS 1590410-05-1 properties
2-Methoxy-3-nitropyridin-4-ol CAS 1590410-05-1 properties
The following technical guide provides an in-depth analysis of 2-Methoxy-3-nitropyridin-4-ol (CAS 1590410-05-1), a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals.
CAS: 1590410-05-1 | Formula: C₆H₆N₂O₄ | MW: 170.12 g/mol
Executive Summary
2-Methoxy-3-nitropyridin-4-ol is a trisubstituted pyridine derivative characterized by the presence of an electron-donating methoxy group at the C2 position, a strongly electron-withdrawing nitro group at the C3 position, and a hydroxyl group at the C4 position. This specific substitution pattern creates a "push-pull" electronic system that makes the compound highly versatile for Nucleophilic Aromatic Substitution (SₙAr) and heterocyclic ring closures.
It serves as a critical intermediate in the development of kinase inhibitors , antivirals , and imidazopyridine-based therapeutics . Its primary utility lies in the lability of the C4-hydroxyl group (convertible to a leaving group) and the reducibility of the C3-nitro group (precursor to vicinal diamines).
Chemical Identity & Physicochemical Properties[1][2]
The compound exists in a tautomeric equilibrium between the pyridin-4-ol (hydroxy) and pyridin-4(1H)-one (keto) forms. In the solid state and polar solvents, the pyridone form often predominates due to intermolecular hydrogen bonding and dipole stabilization.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 2-Methoxy-3-nitro-4-pyridinol |
| Alternative Names | 4-Hydroxy-2-methoxy-3-nitropyridine; 2-Methoxy-3-nitro-4(1H)-pyridone |
| CAS Number | 1590410-05-1 |
| Molecular Formula | C₆H₆N₂O₄ |
| Exact Mass | 170.0328 |
| Appearance | Pale yellow to yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~5.8 (OH/NH acidic proton due to nitro-activation) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Structural Tautomerism
The reactivity of CAS 1590410-05-1 is governed by its tautomeric state. The C3-nitro group enhances the acidity of the N-H (in pyridone form) and the O-H (in pyridinol form).
Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.[1] The nitro group at C3 stabilizes the anionic conjugate base, increasing acidity.
Synthesis & Manufacturing Routes
While specific industrial patents for this exact CAS are proprietary, the synthesis follows established protocols for nitropyridines. The two primary retrosynthetic pathways are Nitration and Nucleophilic Displacement .
Pathway A: Nitration of 2-Methoxypyridin-4-ol (Preferred)
This route utilizes the electron-donating nature of the 4-hydroxyl and 2-methoxy groups to direct nitration to the C3 position.
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Starting Material: 2-Methoxypyridin-4-ol (or 2,4-dihydroxypyridine followed by selective O-methylation).
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Reagent: Nitric acid (HNO₃) in Sulfuric acid (H₂SO₄) or Acetic Acid.
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Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position is activated by the ortho-hydroxyl/methoxy groups and is the least sterically hindered activated site compared to C5.
Pathway B: Selective Hydrolysis of 2,4-Dichloro-3-nitropyridine
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Starting Material: 2,4-Dichloro-3-nitropyridine.
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Step 1: Controlled hydrolysis (NaOH/H₂O) or reaction with NaOMe.
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Selectivity Challenge: The C4-chlorine is typically more reactive toward nucleophiles (SₙAr) than the C2-chlorine due to the para-like resonance with the ring nitrogen. However, careful control of stoichiometry is required to prevent bis-substitution.
Reactivity & Synthetic Utility[1][8]
This compound is a "linchpin" intermediate. Its value lies in the ability to independently manipulate three functional sites: the C4-Oxygen , the C3-Nitro , and the C2-Methoxy .[2]
Activation of the C4-Position (Deoxychlorination)
The most common workflow involves converting the C4-hydroxyl to a chloride, creating a highly reactive electrophile for SₙAr reactions.
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Reagents: Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂).
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Product: 4-Chloro-2-methoxy-3-nitropyridine .[3]
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Application: The resulting chloride can be displaced by primary or secondary amines to install complex side chains (e.g., for kinase inhibitors).
Reduction to Vicinal Diamines
Reduction of the C3-nitro group (using Fe/NH₄Cl, Pd/C+H₂, or SnCl₂) in the presence of a C4-amino group yields 2-methoxy-3,4-diaminopyridine . This is a precursor for:
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Imidazo[4,5-c]pyridines (via cyclization with carboxylic acids/aldehydes).
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Triazolopyridines .
Reactivity Flowchart
Figure 2: Synthetic workflow converting the 4-ol scaffold into bioactive diamino-pyridine cores.[4]
Experimental Protocol: Chlorination to 4-Chloro Derivative
Note: This protocol is a generalized adaptation for nitropyridinols and must be validated for specific scale-up.
Objective: Convert 2-methoxy-3-nitropyridin-4-ol to 4-chloro-2-methoxy-3-nitropyridine.
Reagents:
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Reagent: Phosphorus Oxychloride (POCl₃) (5–10 eq)
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Base (Optional): N,N-Diethylaniline or Collidine (1.0 eq) - accelerates reaction.
Procedure:
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Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
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Addition: Charge the flask with the solid pyridinol. Carefully add POCl₃ (neat) under inert atmosphere (N₂ or Ar). Caution: POCl₃ is corrosive and reacts violently with moisture.
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Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor consumption of starting material by TLC (eluent: EtOAc/Hexane).
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Work-up:
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Cool the mixture to room temperature.
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Remove excess POCl₃ via rotary evaporation under reduced pressure.
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Pour the residue slowly onto crushed ice/water with vigorous stirring (exothermic hydrolysis of residual phosphoryl chlorides).
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Neutralize with saturated NaHCO₃ solution to pH ~7–8.
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-
Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Dry combined organics over MgSO₄, filter, and concentrate.
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Purification: The crude yellow solid is often pure enough for the next step, or can be recrystallized from Ethanol.
Safety & Handling (SDS Highlights)
As a nitro-pyridine derivative, this compound poses specific hazards. It should be handled in a fume hood by trained personnel.
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. Nitro compounds can interfere with blood oxygen transport (methemoglobinemia). |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The compound may be light-sensitive (nitro group degradation).
References
-
PubChem . (2025). Compound Summary: 2-Methoxy-3-nitro-4-picoline (Analogous Structure Analysis). National Library of Medicine. Retrieved March 3, 2026, from [Link]
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Wang, H., et al. (2012).[6] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. Molecules, 17, 4533-4544.[6] Retrieved March 3, 2026, from [Link]
- Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine (US7256295B2).
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. nbinno.com [nbinno.com]
- 3. 40851-91-0|6-Chloro-2-methoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 4. CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride - Google Patents [patents.google.com]
- 5. 71973-03-0|2-(4-Methoxyphenoxy)-5-nitropyridine|BLD Pharm [bldpharm.com]
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